5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their stability and biological activity, making this compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine typically involves a multi-step process. One common method includes the reaction of 3-methyl-1H-pyrazole with formaldehyde and acetamide under controlled conditions. The reaction is carried out at temperatures ranging from 140 to 160°C without the use of solvents. The reaction time is generally between 3 to 10 hours, and the purification is achieved by distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and distillation units to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Known for its use as an androgen receptor antagonist.
4-(5-(1-(4-Methoxybenzoyl)piperidin-4-yl)-3-methyl-1H-pyrazol-1-yl)benzenesulphonamide: Used as a soluble epoxide hydrolase inhibitor.
Uniqueness
5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is unique due to its dual ring structure, which imparts both stability and biological activity. This makes it particularly valuable in the development of new pharmaceuticals and industrial applications.
Properties
IUPAC Name |
5-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-5-2-3-13(12-5)4-6-9-7(8)11-10-6/h2-3H,4H2,1H3,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXOZKAXORNQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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